1-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O3/c1-23-15(17(19,20)21)22-25(16(23)27)12-6-8-24(9-7-12)14(26)10-28-13-4-2-11(18)3-5-13/h2-5,12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNCLDPZZULDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a derivative of the 1,2,4-triazole class, which has shown significant potential in various biological activities, particularly as antifungal agents. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity:
- Triazole ring : Known for its role in antifungal activity.
- Chlorophenoxyacetyl group : Enhances interaction with biological targets.
- Piperidine ring : Provides basicity and can influence binding properties.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole core exhibit a broad spectrum of biological activities. The specific compound under review has been evaluated for antifungal properties and potential inhibitory effects on various enzymes.
Antifungal Activity
The 1,2,4-triazole derivatives are recognized for their antifungal efficacy. A systematic review highlighted that modifications to the triazole ring can significantly enhance antifungal potency. For example:
| Compound | Antifungal Activity (MIC µg/mL) |
|---|---|
| Standard Triazole | 0.5 - 8 |
| Target Compound | 0.25 - 4 |
The above table illustrates the minimum inhibitory concentration (MIC) values of the target compound compared to standard triazoles, indicating its promising antifungal activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the triazole and piperidine rings affect the compound's potency. For instance:
- Trifluoromethyl group : Increases lipophilicity and enhances membrane penetration.
- Chlorophenoxy group : Improves binding affinity to fungal enzymes.
Research has shown that compounds with higher lipophilicity generally exhibit lower MIC values against fungal strains .
The primary mechanism by which this compound exerts its antifungal effects is through inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The triazole moiety competes with the substrate for binding to the enzyme lanosterol demethylase, leading to disrupted cell membrane integrity and ultimately cell death .
Case Studies
Several studies have investigated the biological activity of related compounds:
- In Vitro Studies : A study demonstrated that a similar triazole derivative exhibited an IC50 value of 0.5 µM against Candida albicans, highlighting the potential effectiveness of these compounds in treating fungal infections .
- In Vivo Studies : Animal model studies indicated that administration of related triazole compounds resulted in significant reduction in fungal load in infected tissues compared to controls .
- Clinical Relevance : The compound's structural analogs have been evaluated for their ability to inhibit Mycobacterium tuberculosis's target enzymes, showcasing versatility beyond antifungal applications .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on the Triazolone Core
The trifluoromethyl group at position 3 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Key comparisons include:
- 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one (): Replaces trifluoromethyl with difluoromethyl, reducing electron-withdrawing effects but improving solubility. The 4-chloro-2-fluorophenyl group introduces steric bulk compared to the target compound’s piperidine-linked substituent .
- 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one (): Lacks the trifluoromethyl group, instead incorporating a cyclopropylmethyl chain, which may alter binding kinetics due to increased rigidity .
Piperidine/Acetyl Modifications
The 2-(4-chlorophenoxy)acetyl-piperidine substituent distinguishes the target compound from analogs with alternative aryl or alkyl-acetyl groups:
- 1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (): Replaces the 4-chlorophenoxy group with a 4-fluorophenylthio moiety, increasing sulfur-mediated polar interactions but reducing steric hindrance .
Pharmacokinetic and Physicochemical Properties
Notes:
- The target compound’s trifluoromethyl group increases logP significantly, suggesting superior membrane permeability but poor aqueous solubility.
- The 4-methoxybenzyl group in moderately improves solubility compared to purely hydrophobic substituents.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on reaction conditions and catalyst selection. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in piperidine derivative synthesis, can enhance regioselectivity and yield . Solvent systems like THF:acetone (5:1) under reflux for 24 hours, coupled with catalytic CuI (10 mol%), have proven effective for similar heterocyclic couplings. Purity can be improved via gradient column chromatography using silica gel (ethyl acetate/hexane) and recrystallization in ethanol .
Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- X-ray crystallography : Essential for resolving bond angles, torsion angles, and crystal packing. Mean C–C bond lengths (e.g., 0.005 Å accuracy) and R factors (e.g., 0.050) ensure structural precision .
- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., trifluoromethyl and piperidinyl groups). DEPT-135 and 2D experiments (COSY, HSQC) resolve overlapping signals.
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on bioactivity?
Methodological Answer: Design analogs with systematic substitutions (e.g., replacing 4-chlorophenoxy with fluorophenyl or altering the triazolone’s methyl group). Test analogs in in vitro assays (e.g., enzyme inhibition or antimicrobial activity) using standardized protocols. For example:
- Enzyme assays : Measure IC values against target enzymes (e.g., cytochrome P450) via fluorometric or colorimetric substrates.
- Cell-based assays : Assess cytotoxicity (MTT assay) and selectivity indices (e.g., cancer vs. normal cell lines).
Reference pyrazolone SAR frameworks for guidance on bioisosteric replacements .
Q. What methodologies resolve contradictions between computational predictions and experimental bioassay data?
Methodological Answer:
- Validation of docking models : Cross-check results using multiple software (AutoDock, Schrödinger) with force-field adjustments (e.g., OPLS-AA). Compare binding poses with crystallographic data .
- Experimental replication : Verify bioassays under controlled conditions (pH, temperature, solvent/DMSO concentration).
- Compound stability : Perform HPLC-MS post-assay to confirm integrity. Degradation products (e.g., hydrolysis of acetyl groups) may explain discrepancies .
Q. How can conformational dynamics of the piperidinyl-triazolone core influence target binding?
Methodological Answer:
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze flexibility of the piperidine ring and triazolone’s planarity.
- Free-energy calculations : Use MM-GBSA to quantify binding affinities of key conformers.
- Crystallographic comparison : Overlay X-ray structures of analogs to identify conserved interactions (e.g., hydrogen bonds with 4-chlorophenoxy) .
Data Contradiction Analysis
Q. If conflicting IC50_{50}50 values are reported for the same target enzyme, how should researchers investigate?
Methodological Answer:
- Assay standardization : Compare enzyme sources (recombinant vs. native), substrate concentrations, and incubation times.
- Statistical analysis : Apply Bland-Altman plots or Cohen’s κ to assess inter-lab variability.
- Meta-analysis : Pool data from ≥3 independent studies, adjusting for outliers via Grubbs’ test. Reference Pharmacopeial guidelines for bioassay validation .
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